N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid. This is followed by the formation of the 1,3,4-oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenylsulfonyl derivatives.
Scientific Research Applications
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxadiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenylsulfonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The furan ring may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(5-((phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-(5-((phenylsulfonyl)methyl)-1,3,4-triazol-2-yl)furan-2-carboxamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is unique due to the combination of its structural components, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c18-13(11-7-4-8-21-11)15-14-17-16-12(22-14)9-23(19,20)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFYEKGAHFCDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.